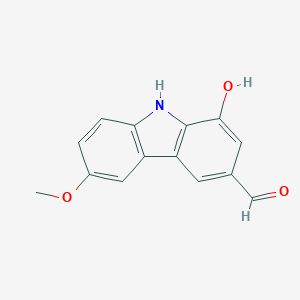
クラウシンI
概要
説明
Clausine I is a naturally occurring carbazole alkaloid found in the plant genus Clausena, which belongs to the Rutaceae family. Carbazole alkaloids are characterized by a tricyclic aromatic basic skeleton consisting of a central pyrrole ring fused with two benzene rings. Clausine I, like other carbazole alkaloids, exhibits a range of biological activities, making it a compound of significant interest in various fields of scientific research .
科学的研究の応用
Clausine I has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clausine I typically involves the construction of the carbazole framework through various cyclization reactions. One common method is the palladium-catalyzed cyclization of methyl 4-amino-3-benzyloxybenzoate, which is obtained from commercially available 3-hydroxy-4-nitrobenzoic acid . This approach allows for the efficient formation of the carbazole skeleton with high regioselectivity.
Industrial Production Methods: While specific industrial production methods for Clausine I are not well-documented, the general approach involves large-scale synthesis using the aforementioned palladium-catalyzed cyclization. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential.
化学反応の分析
Types of Reactions: Clausine I undergoes various types of chemical reactions, including:
Oxidation: Clausine I can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole skeleton.
Substitution: Clausine I can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxygenated, reduced, and substituted carbazole derivatives, which can exhibit different biological activities and chemical properties .
作用機序
The mechanism of action of Clausine I involves its interaction with various molecular targets and pathways. Clausine I has been shown to induce apoptosis in cancer cells by activating cell-signaling pathways that lead to programmed cell death. It also inhibits the cell cycle, preventing the proliferation of cancer cells . The specific molecular targets and pathways involved in these processes are still under investigation, but they likely include key regulatory proteins and enzymes involved in cell growth and survival.
類似化合物との比較
Clausine I is part of a larger group of carbazole alkaloids, which include compounds such as Clausine G, Clausine Z, and Mahanine. These compounds share a similar tricyclic aromatic skeleton but differ in their functional groups and biological activities . For example:
Clausine G: Exhibits similar cytotoxic properties but with different potency and selectivity.
Clausine Z: Known for its anti-inflammatory activity.
Mahanine: A multi-targeted compound with significant anti-cancer properties.
Clausine I is unique due to its specific combination of biological activities and its potential for further chemical modification, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-12-10(6-9)11-4-8(7-16)5-13(17)14(11)15-12/h2-7,15,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRVXYRVPBLMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C=C3O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the synthesis of Clausine I?
A: Clausine I was synthesized for the first time alongside Clausine G and Clausine Z using a novel approach. [] This method relies on a palladium-catalyzed construction of the carbazole framework, providing an efficient route to 1,6-dioxygenated carbazole alkaloids like Clausine I. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B188457.png)













